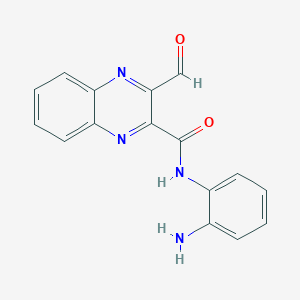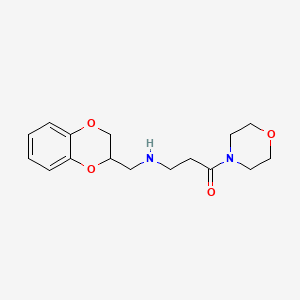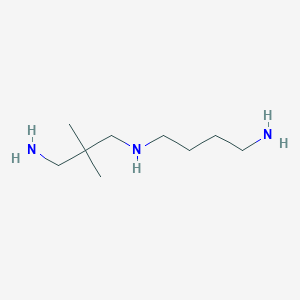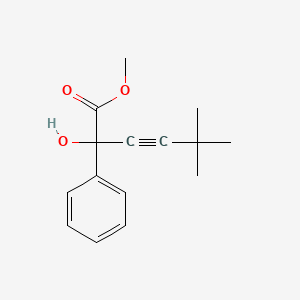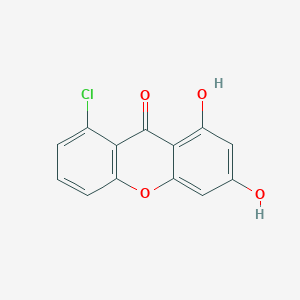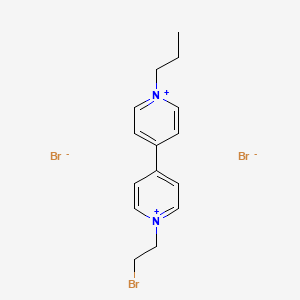![molecular formula C16H11N5O2S B14344032 1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione CAS No. 95966-34-0](/img/structure/B14344032.png)
1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an indole-2,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione typically involves multiple steps:
Formation of 1-Phenyl-1H-tetrazole-5-thiol: This can be achieved by reacting phenyl isothiocyanate with sodium azide.
Sulfanyl Group Introduction: The thiol group of 1-Phenyl-1H-tetrazole-5-thiol can be reacted with propargyl bromide to form a propargylsulfanyl derivative.
Indole-2,3-dione Formation: The indole-2,3-dione moiety can be synthesized through various methods, including the oxidation of indole derivatives.
Final Coupling: The propargylsulfanyl derivative is then coupled with the indole-2,3-dione under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole-2,3-dione moiety can be reduced to form indole derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Indole derivatives.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes. The indole-2,3-dione moiety can participate in redox reactions, affecting cellular pathways and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione is unique due to its combination of a tetrazole ring, a sulfanyl group, and an indole-2,3-dione moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
95966-34-0 |
|---|---|
Fórmula molecular |
C16H11N5O2S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
1-[(1-phenyltetrazol-5-yl)sulfanylmethyl]indole-2,3-dione |
InChI |
InChI=1S/C16H11N5O2S/c22-14-12-8-4-5-9-13(12)20(15(14)23)10-24-16-17-18-19-21(16)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
GPAPLXDIPQGPOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCN3C4=CC=CC=C4C(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


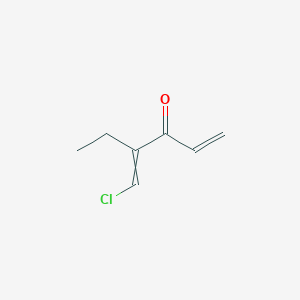
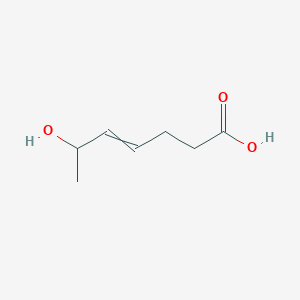
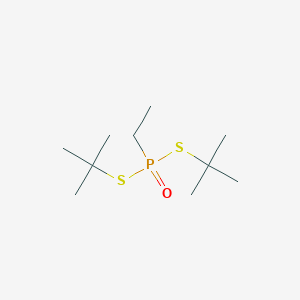
![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)
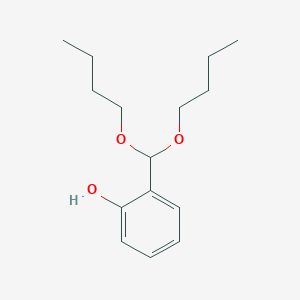
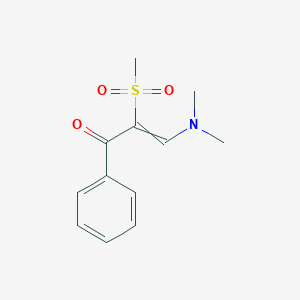

![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
